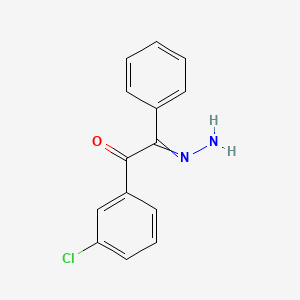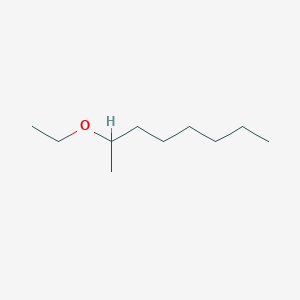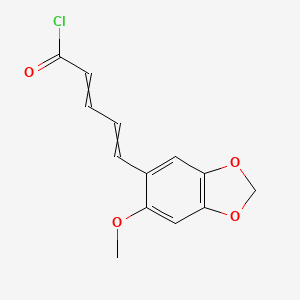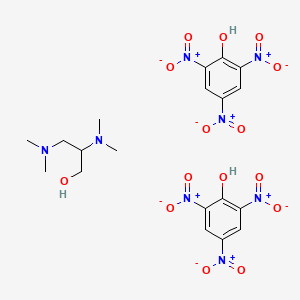![molecular formula C14H12S B14520816 Naphtho[1,2-b]thiophene, 2,3-dimethyl- CAS No. 62615-53-6](/img/structure/B14520816.png)
Naphtho[1,2-b]thiophene, 2,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]thiophene, 2,3-dimethyl-: is a polycyclic aromatic hydrocarbon containing a thiophene ring fused to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[1,2-b]thiophene, 2,3-dimethyl- typically involves the cyclization of naphthalene derivatives with thiophene precursors. One common method is the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method provides a straightforward route to the tricyclic structure of Naphtho[1,2-b]thiophene derivatives.
Industrial Production Methods: Industrial production of Naphtho[1,2-b]thiophene, 2,3-dimethyl- may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Naphtho[1,2-b]thiophene, 2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Introduction of acyl or alkyl groups onto the aromatic ring.
Scientific Research Applications
Naphtho[1,2-b]thiophene, 2,3-dimethyl- has several scientific research applications:
Organic Electronics: Used as a building block for organic semiconductors in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Incorporated into polymers and materials for enhanced electronic properties.
Medicinal Chemistry: Investigated for potential pharmacological properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 2,3-dimethyl- involves its interaction with molecular targets through π-π stacking and electronic interactions. The compound’s planar structure allows it to efficiently interact with other aromatic systems, making it a valuable component in organic electronic devices .
Comparison with Similar Compounds
Naphtho[2,3-b]thiophene: Another thiophene-fused naphthalene derivative with similar electronic properties.
Naphtho[2,3-b]thiophene diimide: A derivative with enhanced electron-deficient properties, used in n-type organic semiconductors.
Uniqueness: Naphtho[1,2-b]thiophene, 2,3-dimethyl- is unique due to its specific substitution pattern, which influences its electronic properties and reactivity. The presence of methyl groups at the 2,3-positions enhances its solubility and modifies its electronic characteristics, making it distinct from other naphtho[1,2-b]thiophene derivatives .
Properties
CAS No. |
62615-53-6 |
|---|---|
Molecular Formula |
C14H12S |
Molecular Weight |
212.31 g/mol |
IUPAC Name |
2,3-dimethylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C14H12S/c1-9-10(2)15-14-12(9)8-7-11-5-3-4-6-13(11)14/h3-8H,1-2H3 |
InChI Key |
WJUAPHBQRMRLMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(5-Methylfuran-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14520740.png)

![N,N'-[Decane-1,10-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14520755.png)

![Benzo[4,5]cyclohepta[1,2,3-fg]acenaphthylene](/img/structure/B14520763.png)
![2-[(2-Chloroethyl)amino]ethyl dodecanoate](/img/structure/B14520767.png)

![5H-Indeno[1,2-b]pyridin-5-one, 2-methyl-4-phenyl-](/img/structure/B14520773.png)
![2-Bromo-5-[2-chloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14520780.png)
![11-Fluorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14520791.png)
![1H-Pyrrole, 2-[(trifluoromethyl)sulfonyl]-](/img/structure/B14520804.png)
![(5-Oxo-4-propan-2-yl-3,7-dioxabicyclo[4.1.0]heptan-2-yl) acetate](/img/structure/B14520811.png)
![4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14520814.png)
